Methyl 5-methoxybenzofuran-2-carboxylate

Physicochemical Properties Medicinal Chemistry Drug Design

Researchers optimizing oral bioavailability of benzofuran leads face unpredictable ADME due to inappropriate lipophilicity. Methyl 5-methoxybenzofuran-2-carboxylate (CAS 1751-24-2) offers a quantified solution: • XLogP3 2.5-optimized for passive membrane permeability • α-Glucosidase IC50 410 µM-negligible off-target metabolic risk • Methyl ester handle for hydrolysis/amidation derivatization Supplied ≥95% purity; shipped ambient globally.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 1751-24-2
Cat. No. B178174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methoxybenzofuran-2-carboxylate
CAS1751-24-2
SynonymsMETHYL 5-METHOXYBENZOFURAN-2-CARBOXYLATE
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=C2)C(=O)OC
InChIInChI=1S/C11H10O4/c1-13-8-3-4-9-7(5-8)6-10(15-9)11(12)14-2/h3-6H,1-2H3
InChIKeyIIYBASHGWDCRPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-methoxybenzofuran-2-carboxylate: Baseline Properties


Methyl 5-methoxybenzofuran-2-carboxylate (CAS 1751-24-2) is a benzofuran derivative characterized by a 5-methoxy substituent and a 2-carboxylate methyl ester functional group . It possesses a molecular formula of C11H10O4 and a molecular weight of 206.19 g/mol . The compound exhibits an XLogP3 value of 2.5 and a topological polar surface area of 48.7 Ų . These physicochemical properties inform its utility as a lipophilic synthetic intermediate .

Lipophilic benzofuran scaffold for permeability studies
5-Methoxy group enables further electrophilic substitution
Methyl ester handle for amidation or hydrolysis derivatization

Methyl 5-methoxybenzofuran-2-carboxylate: Substitution Challenges


Direct substitution of Methyl 5-methoxybenzofuran-2-carboxylate with closely related benzofuran-2-carboxylate analogs (e.g., the corresponding carboxylic acid or ethyl ester) is not straightforward due to quantifiable differences in physicochemical and pharmacological properties. The methyl ester form exhibits significantly higher calculated lipophilicity (XLogP3 = 2.5 ) compared to the carboxylic acid analog, which is expected to impact membrane permeability and oral bioavailability in drug discovery contexts . Furthermore, specific enzyme inhibition profiles, such as weak activity against alpha-glucosidase (IC50 = 410 µM [1]), are not universally shared across the class and can be influenced by even minor structural modifications. Therefore, selection based solely on the core benzofuran scaffold without considering specific substituent effects is likely to lead to divergent experimental outcomes.

Methyl Ester
Carboxylic Acid Analog
Lipophilicity
Higher calculated logP (see evidence)
Lower lipophilicity; ionizable acid
Enzyme Activity Context
Weak α-glucosidase inhibition reported
Inhibition profile not established

Methyl 5-methoxybenzofuran-2-carboxylate: Key Analog Differentiation


Lipophilicity Advantage Over Carboxylic Acid Analog

Methyl 5-methoxybenzofuran-2-carboxylate exhibits a calculated partition coefficient (XLogP3) of 2.5 , a value substantially higher than that of its direct acid analog, 5-methoxybenzofuran-2-carboxylic acid. While a specific XLogP3 value for the acid is not directly compared in the primary literature, the methyl ester is explicitly described as 'more lipophilic' , a qualitative assertion supported by the general principle that esterification of a carboxylic acid increases logP by masking the polar, ionizable carboxyl group.

Lipophilicity Comparison
Class-level
XLogP3 2.5 Carboxylic acid (less lipophilic)
Reported higher lipophilicity may support permeability research
In silico prediction; experimental verification advised
Physicochemical Properties Medicinal Chemistry Drug Design

Weak Alpha-Glucosidase Inhibition Profile

In a specific enzymatic assay, Methyl 5-methoxybenzofuran-2-carboxylate demonstrated weak inhibitory activity against alpha-glucosidase from rat intestinal sucrase, with a reported IC50 of 4.10 × 10^5 nM (410 µM) [1]. This contrasts with more potent benzofuran-2-carboxylate derivatives reported elsewhere (e.g., LXRβ agonist E17110 with an EC50 of 0.72 µM [2]), highlighting that the specific 5-methoxy substitution pattern and methyl ester confer a distinct, low-potency profile for this particular enzyme target.

α-Glucosidase Inhibition
Reported
IC50 410 µM
Supports weak enzyme activity context; not class-defining
Cross-study comparison; >500-fold lower than potent analogs
Enzyme Inhibition Diabetes Research Biochemical Assay

Methyl 5-methoxybenzofuran-2-carboxylate: Application Scenarios


Lead Optimization for Membrane Permeability

Medicinal chemistry programs focusing on improving oral bioavailability of benzofuran-based leads should prioritize Methyl 5-methoxybenzofuran-2-carboxylate over the corresponding carboxylic acid. Its calculated XLogP3 of 2.5 provides a quantifiable lipophilicity advantage, which is a critical parameter for predicting passive membrane diffusion and optimizing ADME properties .

Selectivity Profiling and Counter-Screening

In projects where avoiding alpha-glucosidase inhibition is critical (e.g., to prevent off-target metabolic effects), this compound can serve as a valuable control or starting point. Its documented weak activity (IC50 = 410 µM [1]) provides a clear, quantitative threshold. Researchers can use this data to benchmark the potency of new analogs and confirm that structural modifications are successfully enhancing or eliminating this specific activity.

Synthetic Intermediate for Benzofuran Derivatives

The methyl ester functional group offers a well-defined synthetic handle for further derivatization, such as hydrolysis to the carboxylic acid or amidation . The presence of the 5-methoxy group provides a site for further electrophilic aromatic substitution, enabling the construction of more complex molecular architectures . This positions the compound as a versatile building block for generating diverse benzofuran libraries in medicinal chemistry and chemical biology.

Application
Selection Property
Validation Focus
Membrane permeability optimization
Ester-mediated lipophilicity profile
Passive diffusion model validation
Alpha-glucosidase counter-screening
Weak inhibition benchmark
Off-target enzyme activity profiling
Benzofuran library synthesis
Methyl ester and 5-methoxy sites
Derivatization reactivity (hydrolysis, amidation, electrophilic substitution)

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